

# Application Note: Robust Solid Phase Extraction Protocol for Vitamin K1 Analysis

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## Compound of Interest

Compound Name: Vitamin K1-13C6

Cat. No.: B12417779

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## Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. Accurate quantification of Vitamin K1 in various biological and food matrices is essential for clinical diagnostics, nutritional assessment, and pharmaceutical research. However, its lipophilic nature and low endogenous concentrations present analytical challenges. Solid Phase Extraction (SPE) is a widely adopted sample preparation technique that effectively addresses these challenges by isolating Vitamin K1 from complex sample matrices, thereby reducing matrix effects and improving analytical sensitivity. This application note provides a detailed protocol for the solid phase extraction of Vitamin K1, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

## Experimental Protocols

This section details the methodologies for the solid phase extraction of Vitamin K1 from two common matrices: serum/plasma and food samples. The protocols are based on established methods and offer a robust starting point for method development and validation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

### Protocol 1: SPE of Vitamin K1 from Serum/Plasma

This protocol is designed for the extraction of Vitamin K1 from serum or plasma samples and involves a protein precipitation step followed by SPE cleanup.

#### Materials:

- Serum or Plasma Sample
- Internal Standard (e.g., Vitamin K1-d7)
- Precipitation Solution: Isopropanol/Zinc Sulfate (1 mol/L)/Ammonia (25%) (94/1/5, v/v/v) or cold Ethanol/Methanol (50/50, v/v)
- SPE Cartridge: Silica-based (e.g., Sep-pak) or C18
- Conditioning Solvent 1 (for Silica): n-Hexane
- Conditioning Solvent 2 (for C18): Methanol followed by Deionized Water
- Wash Solvent (for Silica): n-Hexane
- Wash Solvent (for C18): Methanol/Water (e.g., 95/5, v/v)
- Elution Solvent (for Silica): n-Hexane/Diethyl Ether (e.g., 97:3, v/v)
- Elution Solvent (for C18): Methanol/Dichloromethane (e.g., 8/2, v/v)
- Reconstitution Solvent: Methanol or mobile phase
- Centrifuge
- Nitrogen Evaporator

#### Procedure:

- Sample Pre-treatment:
  - To 0.5 mL of serum or plasma, add 10  $\mu$ L of internal standard solution.
  - Add 2 mL of cold precipitation solution.

- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 4500 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- SPE Cartridge Conditioning:
  - For Silica Cartridge: Condition the cartridge by passing 6 mL of n-hexane.
  - For C18 Cartridge: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
- Sample Loading:
  - Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
- Washing:
  - For Silica Cartridge: Wash the cartridge with 6 mL of n-hexane to remove interfering substances.
  - For C18 Cartridge: Wash the cartridge with 6 mL of methanol/water (95/5, v/v).
- Elution:
  - For Silica Cartridge: Elute Vitamin K1 with 8 mL of n-hexane/diethyl ether (97:3, v/v).
  - For C18 Cartridge: Elute Vitamin K1 with 10 mL of methanol/dichloromethane (8/2, v/v).
- Dry Down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable volume (e.g., 100-200  $\mu$ L) of reconstitution solvent.
  - The sample is now ready for HPLC or LC-MS analysis.

## Protocol 2: SPE of Vitamin K1 from Food Samples

This protocol is suitable for the extraction of Vitamin K1 from fat-containing food samples and utilizes an initial solvent extraction followed by SPE cleanup.

### Materials:

- Homogenized Food Sample
- Extraction Solvent: n-Hexane
- SPE Cartridge: Silica gel
- Conditioning Solvent: n-Hexane
- Wash Solvent: n-Hexane
- Elution Solvent: n-Hexane/Diethyl Ether (97:3, v/v)
- Reconstitution Solvent: Methanol
- Ultrasound Bath
- Centrifuge
- Nitrogen Evaporator

### Procedure:

- Sample Extraction:
  - Weigh an appropriate amount of the homogenized food sample.
  - Add n-hexane at a specified material-to-liquid ratio (e.g., 1:70 g/mL).
  - Perform ultrasound-assisted extraction for 50 minutes at 50°C.
  - Centrifuge the mixture at 4500 rpm for 6 minutes.

- Collect the upper hexane layer containing the lipid extract.
- SPE Cartridge Conditioning:
  - Condition the silica gel SPE column with 6 mL of n-hexane.
- Sample Loading:
  - Load the hexane extract onto the conditioned SPE cartridge at a flow rate of 1.0 mL/min.
- Washing:
  - Rinse the cartridge with 6 mL of n-hexane at a flow rate of 1.0 mL/min to remove lipids and other interferences.
- Elution:
  - Elute Vitamin K1 with 8 mL of n-hexane/diethyl ether (97:3, v/v) and collect the eluate.
- Dry Down and Reconstitution:
  - Dry the eluate with a stream of nitrogen.
  - Reconstitute the residue with 1 mL of methanol.
  - Filter the reconstituted sample through a 0.22  $\mu$ m filter before analysis.

## Data Presentation

The following tables summarize key quantitative data and SPE method parameters gathered from various studies.

Table 1: Quantitative Performance Data for Vitamin K1 SPE Methods

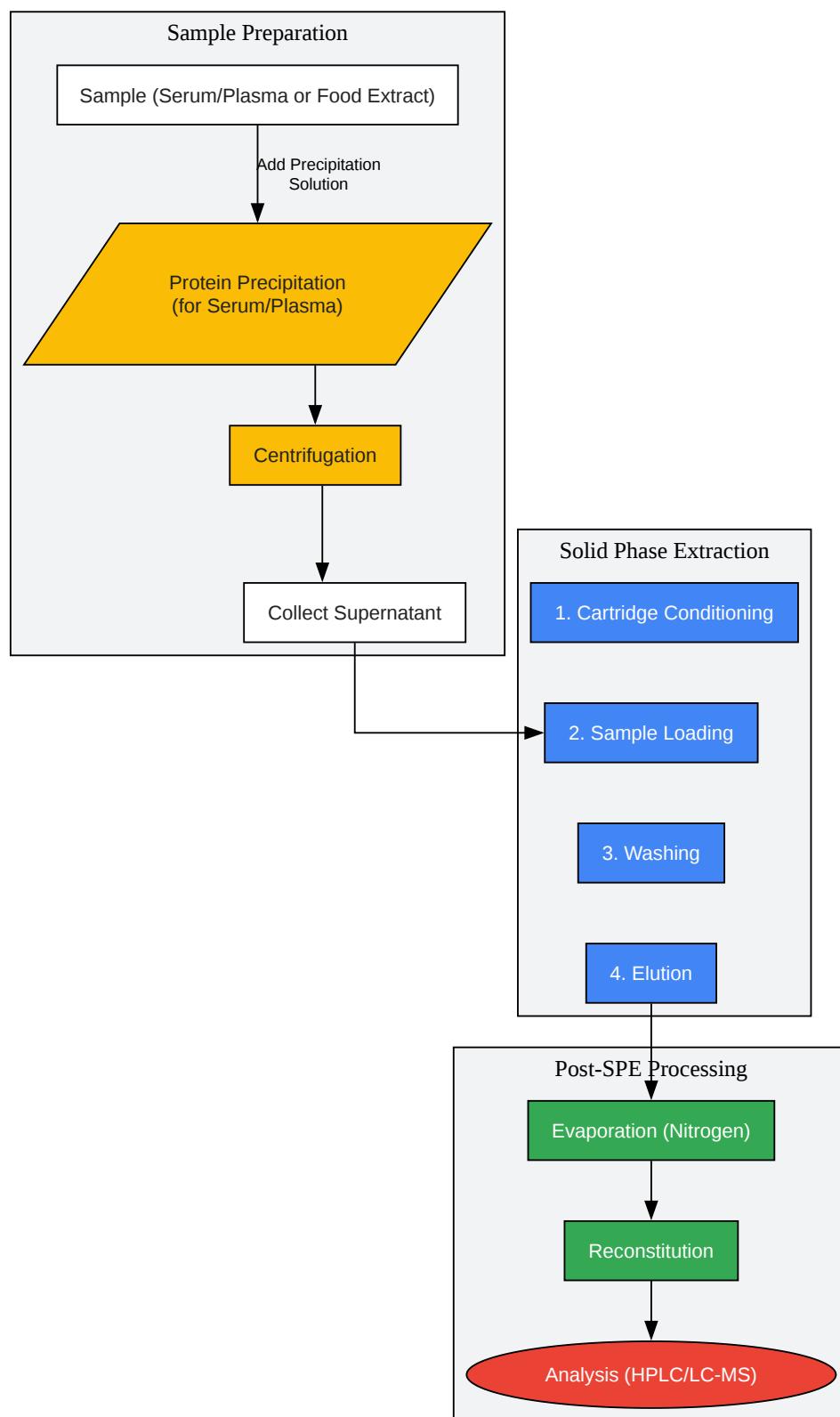
Parameter	Value	Matrix	Analytical Method	Reference
Recovery	80.9% - 119.1%	Fat-containing foods	LC-MS/MS	
99% (Internal Standard)	Serum	Online SPE-LC-MS/MS		
76%	Serum	HPLC-UV		
Limit of Quantification (LOQ)	0.16 µg/kg	Fat-containing foods	LC-MS/MS	
0.05 nmol/L	Serum	Online SPE-LC-MS/MS		
0.03 ng/mL	Serum	HPLC-Fluorescence		
0.1 ng/mL	Serum	SFC-MS/MS		
Limit of Detection (LOD)	0.05 µg/kg	Fat-containing foods	LC-MS/MS	
Linearity (R <sup>2</sup> )	> 0.9988	-	LC-MS/MS	
> 0.999	-	SFC-MS/MS		

Table 2: Key Parameters for Vitamin K1 Solid Phase Extraction

Parameter	Description
SPE Sorbent	Silica, C8, C18, Polymeric Reversed-Phase
Conditioning Solvent	n-Hexane (for Silica), Methanol/Water (for C18)
Sample Loading Solvent	n-Hexane (for food extracts), Supernatant from protein precipitation (for serum/plasma)
Wash Solvent	n-Hexane (for Silica), Methanol/Water (for C18)
Elution Solvent	n-Hexane/Diethyl Ether (for Silica), Methanol/Dichloromethane (for C18)
Flow Rate	Typically 1.0 mL/min

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solid phase extraction of Vitamin K1.

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